N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea
Overview
Description
N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea, commonly known as DMPP, is a synthetic compound used for a variety of scientific research applications. It is a lipophilic, non-selective agonist of nicotinic acetylcholine receptors (nAChRs), and has been used in a variety of studies to examine the effects of nAChR activation on biochemical and physiological processes in the body.
Scientific Research Applications
Pharmacological Research
The compound is structurally similar to fentanyl, a potent synthetic opioid analgesic with a rapid onset and short duration of action . It is used in pharmacological research to study the metabolic pathways and potencies of new fentanyl analogs .
Synthesis of Pharmaceuticals
“N,N-dimethyl-N’-phenyl-N’-[1-(2-phenylethyl)-4-piperidinyl]-urea” is useful in the synthesis of pharmaceuticals, primarily fentanyl and related analogs . The compound is used as an intermediate in the synthesis of these pharmaceuticals .
Organic Material Doping
The compound is related to N-DMBI, a reference solution-processed n-type dopant, affording decent air-stability and record power factor for thermoelectric energy generation . It can be used in the study of doping mechanisms of n-type organic materials .
Chemical Reactions
The compound is related to N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), which are used as reactants in a rich array of chemical reactions . These amides can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
Medicinal Chemistry
The 2-phenethylamine motif, which is present in the structure of “N,N-dimethyl-N’-phenyl-N’-[1-(2-phenylethyl)-4-piperidinyl]-urea”, is widely present in medicinal chemistry . This motif is found in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
properties
IUPAC Name |
1,1-dimethyl-3-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-23(2)22(26)25(20-11-7-4-8-12-20)21-14-17-24(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWEBFAZNLXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037101 | |
Record name | N,N-Dimethylamido-despropionyl fentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea | |
CAS RN |
1443-50-1 | |
Record name | N,N-Dimethylamido-despropionyl fentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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